[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
Description
This compound is a fluorinated heterocyclic ester featuring a 1,2-oxazole core substituted at position 5 with a 2,4-difluorophenyl group. The oxazole’s 3-position is esterified with a 2-(4-fluorophenoxy)acetate moiety.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4/c19-11-1-4-14(5-2-11)24-10-18(23)25-9-13-8-17(26-22-13)15-6-3-12(20)7-16(15)21/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKGXIHCYDHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the isoxazole derivative with 2-(4-fluorophenoxy)acetic acid to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can target the difluorophenyl and fluorophenoxy groups, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorinated aromatic rings, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce partially or fully reduced fluorophenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies and as a probe for investigating enzyme mechanisms.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine] Structure: Shares the 5-(2,4-difluorophenyl)-1,2-oxazole core but replaces the ester group with an amine at position 3. This compound is used as an intermediate in synthesizing antifungal agents . Key Difference: The absence of the 2-(4-fluorophenoxy)acetate group limits its utility in esterase-sensitive prodrug designs.
Ethyl 2-[[4-(4-Fluorophenyl)-5-[[(4-Methyl-3-Nitrobenzoyl)Amino]Methyl]-1,2,4-Triazol-3-yl]Sulfanyl]Acetate Structure: A triazole-based compound with a 4-fluorophenyl group and a thioether-linked acetate ester. Properties: The triazole ring enhances π-stacking interactions compared to oxazole, which may improve binding to biological targets. The nitro group introduces strong electron-withdrawing effects, influencing redox stability .
Antifungal Agents with Fluorinated Triazole/Oxazole Moieties
Posaconazole Derivatives
- Structure : Examples include 4-(4-(4-(4-(((3R,5R)-5-(1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-(pentan-3-yl)-1H-1,2,4-triazol-5(4H)-one.
- Properties : These derivatives combine triazole and difluorophenyl groups for enhanced antifungal activity. The tetrahydrofuran ring and piperazine linker improve membrane penetration .
- Key Difference : The target compound lacks the extended piperazine and tetrahydrofuran systems, likely reducing its antifungal scope but simplifying synthesis.
[2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone] Structure: A triazole-thioether derivative with sulfonyl and ketone groups. Properties: The sulfonyl group enhances acidity and hydrogen-bonding capacity, while the ketone offers a site for further derivatization. Key Difference: The oxazole-based target compound may exhibit lower metabolic stability due to the ester group’s susceptibility to hydrolysis compared to the sulfonyl-ketone system .
Biological Activity
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate is a synthetic compound belonging to the oxazole family, characterized by its heterocyclic structure and the presence of fluorine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of multiple functional groups that may influence its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The oxazole ring can interact with various enzymes, potentially inhibiting their activity. This is significant in pathways involved in cancer cell proliferation.
- Receptor Modulation : Compounds like this often interact with specific receptors, which can lead to downstream effects influencing cell growth and survival.
- Reactive Metabolite Formation : Similar compounds have shown that metabolic activation can lead to reactive species that bind covalently to cellular macromolecules, thereby exerting cytotoxic effects on cancer cells .
Anticancer Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, a related study demonstrated that fluorinated oxazole derivatives showed significant cytotoxicity against colorectal cancer cells (HT29), with half-maximal cytotoxic concentrations (CC50) comparable to established chemotherapeutics like cisplatin .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| This compound | HT29 | TBD | Current Study |
| Oxazolo[5,4-d]pyrimidine derivative 3g | HT29 | 58.4 | |
| Cisplatin | HT29 | 47.2 | |
| 5-Fluorouracil | HT29 | 381.2 |
Case Studies
- In Vitro Studies : A study involving various oxazole derivatives showed that modifications in the fluorine substituents significantly affected their antiproliferative activities. The presence of fluorine was correlated with increased potency against sensitive cancer cell lines .
- Mechanistic Insights : Research indicated that these compounds could induce the expression of cytochrome P450 enzymes in sensitive cancer cells, enhancing their metabolic activation and subsequent cytotoxic effects . This suggests a potential pathway for developing targeted therapies using such compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of oxazole precursors and esterification. Key steps include:
- Cyclization : Using 2,4-difluorophenylacetonitrile with hydroxylamine to form the oxazole core .
- Esterification : Coupling the oxazole intermediate with 4-fluorophenoxyacetic acid via carbodiimide-mediated activation (e.g., EDCI/HOBt) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating the final compound .
- Reaction Optimization : Temperature (0–25°C for esterification) and catalyst choice (triethylamine as a base) significantly impact yields (reported 60–75%) .
Q. How can researchers validate the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : , , and NMR confirm substituent positions and fluorine integration .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 393.08) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in antimicrobial or anticancer studies?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replacing 2,4-difluorophenyl with 4-fluorophenyl) to assess fluorine’s role in bioactivity .
- Biological Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Data Interpretation : Correlate substituent electronic effects (fluorine’s electronegativity) with activity trends using computational tools (e.g., molecular docking) .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Experimental Design :
- Hydrolysis Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free 4-fluorophenoxyacetic acid) .
- Findings : Ester groups are prone to hydrolysis in plasma, suggesting prodrug potential or the need for formulation optimization (e.g., liposomal encapsulation) .
Q. What environmental fate studies are relevant for assessing ecological risks of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
